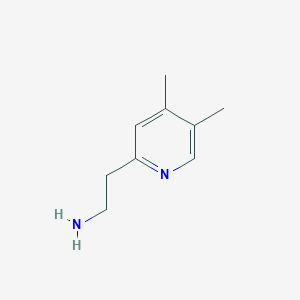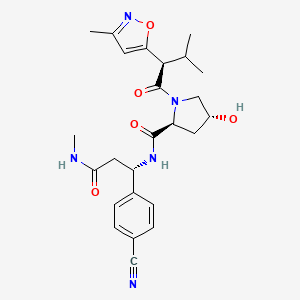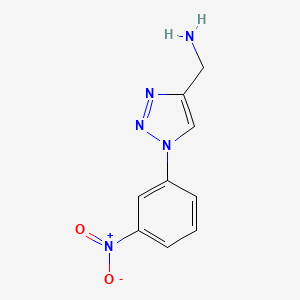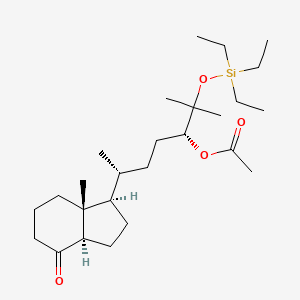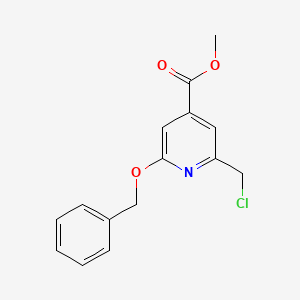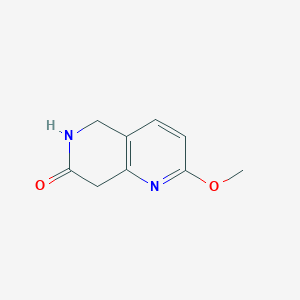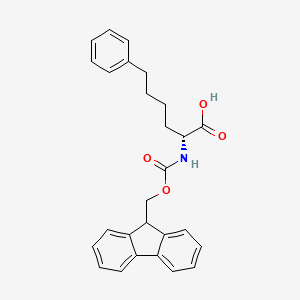![molecular formula C11H14ClN3O2 B14859121 4-[(4-chloro-3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B14859121.png)
4-[(4-chloro-3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chloro-3-cyclopropyl-1H-pyrazole-5-carbonyl)morpholine is a heterocyclic compound that features a morpholine ring attached to a pyrazole ring, which is further substituted with a chloro and cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-3-cyclopropyl-1H-pyrazole-5-carbonyl)morpholine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through a cyclocondensation reaction of an appropriate hydrazine derivative with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the chloro and cyclopropyl groups: The chloro group can be introduced via halogenation reactions, while the cyclopropyl group can be added through cyclopropanation reactions.
Attachment of the morpholine ring: This step involves the formation of an amide bond between the pyrazole derivative and morpholine, typically using coupling reagents such as carbodiimides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-chloro-3-cyclopropyl-1H-pyrazole-5-carbonyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The chloro group can be substituted with other nucleophiles to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an amino derivative of the compound .
Scientific Research Applications
4-(4-chloro-3-cyclopropyl-1H-pyrazole-5-carbonyl)morpholine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of novel materials with unique properties, such as improved thermal stability or conductivity.
Biological Research: The compound can be used to study the effects of pyrazole derivatives on biological systems, including their potential as anti-inflammatory or anticancer agents.
Mechanism of Action
The mechanism of action of 4-(4-chloro-3-cyclopropyl-1H-pyrazole-5-carbonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and cyclopropyl groups may enhance the compound’s binding affinity and specificity for these targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-cyclopropyl-1H-pyrazole: This compound shares the pyrazole ring and cyclopropyl group but lacks the morpholine ring and chloro substitution.
4-chloro-1H-pyrazole-3-carboxylic acid: This compound has a similar pyrazole ring with a chloro substitution but differs in the carboxylic acid group instead of the morpholine ring.
Uniqueness
4-(4-chloro-3-cyclopropyl-1H-pyrazole-5-carbonyl)morpholine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the morpholine and pyrazole rings, along with the chloro and cyclopropyl groups, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C11H14ClN3O2 |
|---|---|
Molecular Weight |
255.70 g/mol |
IUPAC Name |
(4-chloro-5-cyclopropyl-1H-pyrazol-3-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C11H14ClN3O2/c12-8-9(7-1-2-7)13-14-10(8)11(16)15-3-5-17-6-4-15/h7H,1-6H2,(H,13,14) |
InChI Key |
CYQHGAUXZLNUSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C(=NN2)C(=O)N3CCOCC3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


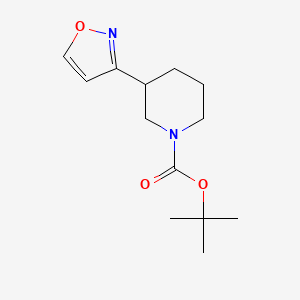
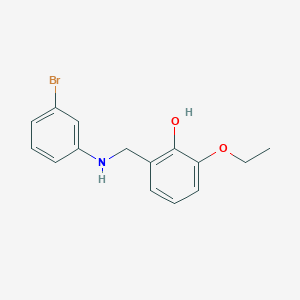

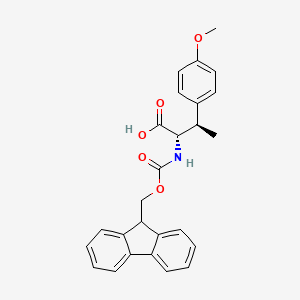
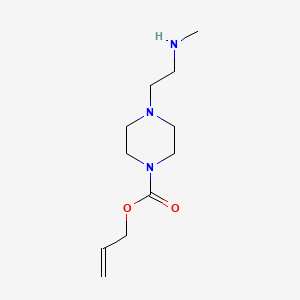
![ethyl (2R)-2-[[2-(2,1,3-benzoxadiazol-5-ylmethoxy)-4-[(2-bromo-3-phenylphenyl)methoxy]-5-chlorophenyl]methylamino]-3-hydroxypropanoate](/img/structure/B14859072.png)
